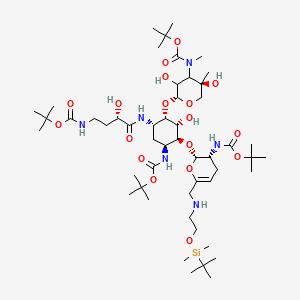
O-tert-Butyldimethylsilyl 2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Plazomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin: is a complex chemical compound that is primarily used in advanced organic synthesis and pharmaceutical research. This compound is a derivative of Plazomicin, an aminoglycoside antibiotic, and is modified with tert-butyldimethylsilyl and Boc (tert-butyloxycarbonyl) protecting groups to enhance its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves multiple steps, including the protection of amino groups and the introduction of tert-butyldimethylsilyl groups. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of Plazomicin are protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in unwanted side reactions during subsequent steps.
Introduction of tert-Butyldimethylsilyl Groups: The hydroxyl groups of the protected Plazomicin are then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step introduces the tert-butyldimethylsilyl groups, which further protect the molecule and enhance its stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyldimethylsilyl groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride), respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other functional groups in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc groups, tetrabutylammonium fluoride for tert-butyldimethylsilyl groups.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions are the deprotected or substituted derivatives of Plazomicin, which can be further utilized in pharmaceutical research and development.
Scientific Research Applications
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in multi-step organic synthesis.
Biology: Utilized in the study of antibiotic resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Employed in the production of high-purity pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc and tert-butyldimethylsilyl groups protect the molecule during synthesis and can be removed to yield the active Plazomicin, which binds to the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Tobramycin: Another aminoglycoside antibiotic derivative with similar protecting groups.
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Gentamicin: A derivative of Gentamicin with similar modifications.
Uniqueness
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin is unique due to its specific modifications that enhance its stability and reactivity, making it a valuable compound in advanced organic synthesis and pharmaceutical research. Its ability to be selectively deprotected and substituted allows for precise control over its chemical properties and biological activity.
Properties
Molecular Formula |
C51H94N6O18Si |
|---|---|
Molecular Weight |
1107.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R,5R)-2-[(1S,2R,3S,4S,6S)-3-[[(2S,3R)-6-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C51H94N6O18Si/c1-46(2,3)72-42(62)53-23-22-33(58)39(61)54-31-26-32(56-44(64)74-48(7,8)9)37(34(59)36(31)71-41-35(60)38(51(16,66)28-67-41)57(17)45(65)75-49(10,11)12)70-40-30(55-43(63)73-47(4,5)6)21-20-29(69-40)27-52-24-25-68-76(18,19)50(13,14)15/h20,30-38,40-41,52,58-60,66H,21-28H2,1-19H3,(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t30-,31+,32+,33+,34+,35?,36+,37+,38?,40-,41-,51+/m1/s1 |
InChI Key |
HUTNMJKSJLMIRH-ZMGFWXFASA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H](C(C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@H](CCNC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


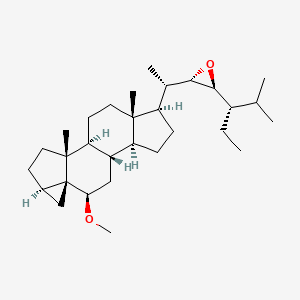
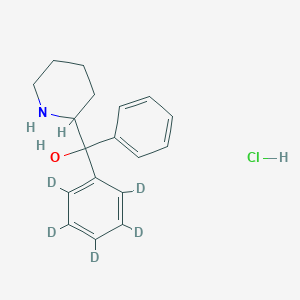
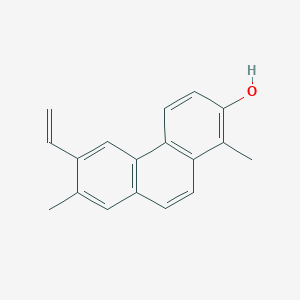

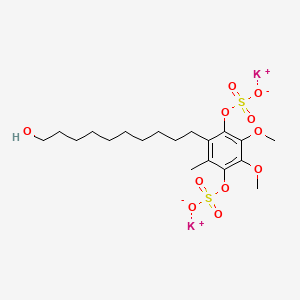
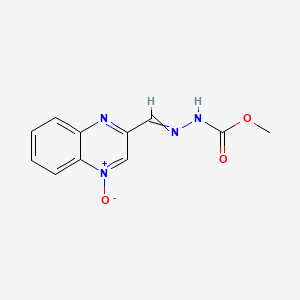

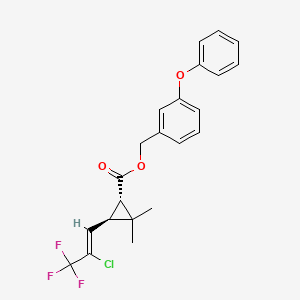


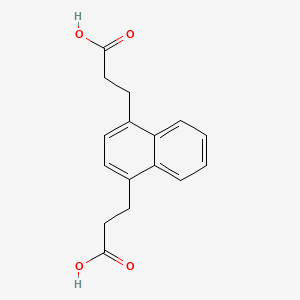
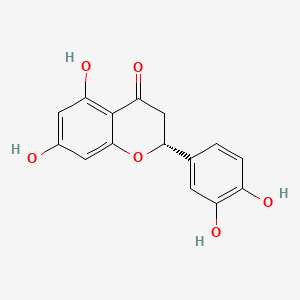

![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
